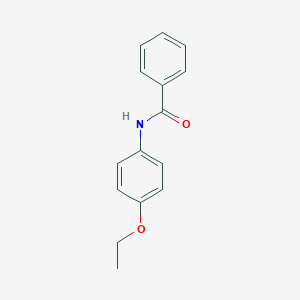

N-(4-Ethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

15437-14-6 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |

InChI Key |

LOKFUBTWUGZRLA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Other CAS No. |

15437-14-6 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-Ethoxyphenyl)benzamide CAS number and IUPAC name

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

N-(4-Ethoxyphenyl)benzamide is a secondary amide structurally characterized by a benzoyl group attached to the nitrogen atom of p-phenetidine (4-ethoxyaniline). It serves as a significant structural analog to the analgesic phenacetin (N-(4-ethoxyphenyl)acetamide), differing only by the substitution of the acetyl group with a benzoyl moiety. This modification significantly alters its lipophilicity and crystalline packing, making it a relevant scaffold in the study of liquid crystals and structure-activity relationships (SAR) in analgesics.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | N-(4-Ethoxyphenyl)benzamide |

| CAS Registry Number | 15437-14-6 |

| Synonyms | 4'-Ethoxybenzanilide; p-Ethoxybenzanilide; Benzoyl-p-phenetidine |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| SMILES | CCOc1ccc(NC(=O)c2ccccc2)cc1 |

| InChIKey | LOKFUBTWUGZRLA-UHFFFAOYSA-N |

Physicochemical Properties[7]

| Property | Value | Context/Notes |

| Melting Point | 173 °C | Significantly higher than phenacetin (134 °C) due to enhanced π-π stacking interactions of the additional phenyl ring [1]. |

| Appearance | White to off-white crystalline solid | Typically needles or plates upon recrystallization from ethanol. |

| Solubility | Insoluble in water; Soluble in hot ethanol, DMSO, DMF, DCM | Lipophilic nature dominates; minimal aqueous solubility requires organic co-solvents for biological assays. |

| Partition Coefficient | LogP ~ 3.3 (Predicted) | High lipophilicity suggests high membrane permeability but potential for bioaccumulation. |

Synthetic Pathways & Process Chemistry

The synthesis of N-(4-Ethoxyphenyl)benzamide is classically achieved via a Schotten-Baumann reaction . This nucleophilic acyl substitution involves the attack of the electron-rich nitrogen of 4-ethoxyaniline onto the electrophilic carbonyl carbon of benzoyl chloride.

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate. A base (typically NaOH or Pyridine) is essential to neutralize the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

Figure 1: Mechanistic pathway for the benzoylation of 4-ethoxyaniline.

Experimental Protocol (Schotten-Baumann Method)

This protocol is preferred for its operational simplicity and high yield.

Reagents:

-

4-Ethoxyaniline (p-Phenetidine): 10.0 mmol (1.37 g)

-

Benzoyl Chloride: 11.0 mmol (1.55 g) [1.1 equiv]

-

Sodium Hydroxide (10% aq): 20 mL

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Preparation: In a 100 mL Erlenmeyer flask, suspend 1.37 g of 4-ethoxyaniline in 20 mL of 10% NaOH solution. The amine may not fully dissolve initially.

-

Addition: Cool the mixture to ~10°C in an ice bath. Add benzoyl chloride (1.55 g) dropwise over 10 minutes while vigorously stirring. Critical: Vigorous stirring is required to maximize the interfacial surface area between the aqueous amine phase and the organic acid chloride droplets.

-

Reaction: Remove the ice bath and continue stirring at room temperature for 30 minutes. The mixture will thicken as the amide product precipitates.

-

Neutralization Check: Ensure the solution remains alkaline (pH > 10) to trap HCl. If acidic, add small aliquots of 10% NaOH.

-

Workup: Dilute with 20 mL cold water to dissolve inorganic salts. Filter the crude solid using a Buchner funnel. Wash the cake with 3 x 10 mL water to remove residual NaOH and NaCl.

-

Purification: Recrystallize the crude white solid from boiling ethanol. Allow to cool slowly to room temperature, then to 4°C to maximize crystal growth.

-

Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Figure 2: Purification workflow ensuring removal of ionic byproducts and unreacted amine.

Structural Characterization

Verification of the synthesized compound relies on spectroscopic signatures distinguishing the ethoxy group and the amide linkage.

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): m/z 241 (Strong).

-

Base Peak: m/z 105 ([Ph-C≡O]+). The benzoyl cation is the characteristic fragment for benzanilides, formed by α-cleavage at the amide bond [2].

-

Other Fragments: m/z 136 ([M - PhCO]+), corresponding to the p-phenetidine radical cation.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 10.15 | Singlet (br) | 1H | -NH- | Amide proton, deshielded by carbonyl anisotropy. |

| 7.95 | Doublet | 2H | Benzoyl ortho | Electron-deficient ring protons. |

| 7.68 | Doublet | 2H | Phenetidine ortho | AA'BB' system, deshielded by nitrogen. |

| 7.50 - 7.60 | Multiplet | 3H | Benzoyl meta/para | Overlapping aromatic signals. |

| 6.92 | Doublet | 2H | Phenetidine meta | Shielded by the electron-donating ethoxy group. |

| 4.01 | Quartet | 2H | -OCH₂- | Characteristic methylene signal coupled to methyl. |

| 1.32 | Triplet | 3H | -CH₃ | Terminal methyl group. |

Infrared Spectroscopy (FT-IR)

-

3300 cm⁻¹: N-H stretch (secondary amide).

-

1645 cm⁻¹: C=O stretch (Amide I band) – Lower than typical ketones due to resonance.

-

1530 cm⁻¹: N-H bend (Amide II band).

-

1240 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).

Biological & Pharmaceutical Applications

Analgesic Pharmacophore

N-(4-Ethoxyphenyl)benzamide is a direct lipophilic analog of Phenacetin and Paracetamol (Acetaminophen).

-

Mechanism: Like its analogs, it likely acts by inhibiting cyclooxygenase (COX) enzymes in the central nervous system, though its bulkier benzoyl group may alter binding kinetics compared to the acetyl group of phenacetin.

-

Metabolism & Toxicity: Phenacetin was withdrawn due to nephrotoxicity and carcinogenicity implicated by its metabolite p-phenetidine. Since N-(4-Ethoxyphenyl)benzamide can hydrolyze in vivo to release p-phenetidine, it shares this toxicological liability, making it more useful as a chemical probe or intermediate rather than a clinical therapeutic [3].

Liquid Crystal Mesogens

The rigid, rod-like structure (calamitic) of the benzanilide core, combined with the flexible ethoxy tail, makes this compound a valuable mesogen (liquid crystal precursor).

-

Application: It serves as a core scaffold for synthesizing higher-order liquid crystals used in electro-optical displays. The high melting point (173°C) indicates strong intermolecular forces, which are often modulated by extending the alkyl chain (e.g., butoxy, hexyloxy) to lower the transition temperatures for practical use.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential Carcinogen (Category 2, based on p-phenetidine release).

-

Handling: Use standard PPE (gloves, goggles). All operations involving the heating of this compound should be performed in a fume hood to avoid inhalation of any sublimed material or decomposition products.

-

Spill Response: Sweep up dry. Do not flush into surface water due to high aquatic toxicity of aniline derivatives.

References

-

Stenutz, R. (2023). Benzoyl-p-phenetidine Properties and Melting Point Data. Stenutz.eu. Available at: [Link]

-

PubChem. (2023). Compound Summary: p-Phenetidine (Metabolite Context). National Library of Medicine. Available at: [Link]

-

PrepChem. (2023).[1] General Procedure for Schotten-Baumann Synthesis of Benzanilides. Available at: [Link]

Thermodynamic Properties of N-(4-Ethoxyphenyl)benzamide: A Strategic Characterization Guide

This is an in-depth technical guide on the thermodynamic characterization of N-(4-Ethoxyphenyl)benzamide (also known as N-Benzoyl-p-phenetidine or 4'-Ethoxybenzanilide).[1]

Executive Summary

N-(4-Ethoxyphenyl)benzamide (CAS: 15437-14-6) serves as a critical model compound for understanding the solubility behavior of amide-linked pharmaceutical intermediates.[1] Characterized by a high melting point (~174°C) and significant intermolecular hydrogen bonding, its thermodynamic profile presents challenges in formulation and process design.[1][2]

This guide provides a rigorous framework for determining the solid-state and solution-phase thermodynamics of this compound.[1][2] Unlike standard data sheets, this document details the causality behind solubility deviations, offering a self-validating protocol for researchers to generate high-fidelity thermodynamic data.[1]

Key Physicochemical Parameters

| Property | Value / Description | Source |

| Chemical Name | N-(4-Ethoxyphenyl)benzamide | [PubChem, 2025] |

| Synonyms | 4'-Ethoxybenzanilide, N-Benzoyl-p-phenetidine | [CRC Handbook] |

| Molecular Formula | Calculated | |

| Molecular Weight | 241.29 g/mol | Calculated |

| Melting Point ( | 171 – 175 °C (444 – 448 K) | [CRC Handbook; VDOC] |

| Physical State | White crystalline solid | Observed |

| Crystal Lattice | Likely monoclinic/triclinic (analogous to benzanilide) | Predicted |

Solid-State Thermodynamics

The thermodynamic stability of N-(4-Ethoxyphenyl)benzamide in the solid state is dominated by the amide functionality, which facilitates strong intermolecular hydrogen bonding (

Differential Scanning Calorimetry (DSC) Protocol

To accurately determine the enthalpy of fusion—the energetic barrier to dissolution—the following DSC protocol is required.

Objective: Measure

-

Sample Preparation: Weigh 3–5 mg of N-(4-Ethoxyphenyl)benzamide into a Tzero aluminum pan. Crimp with a pinhole lid to allow for potential volatile release (though minimal for this compound).[1][2]

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidation. -

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 200°C (past the expected

of 175°C). -

Isothermal hold for 1 min.

-

Cool at 10°C/min to 25°C (to observe recrystallization behavior).

-

-

Data Analysis: Integrate the endothermic melting peak. The area under the curve (J/g) converted to kJ/mol yields

.[1][2]

Technical Insight: For benzanilides,

is typically in the range of 25–35 kJ/mol.[1][2] A sharp endotherm indicates high purity; a broadened peak suggests polymorphic mixtures or impurities.[1][2]

Solution Thermodynamics & Solubility

The solubility of N-(4-Ethoxyphenyl)benzamide is not merely a concentration value; it is a thermodynamic equilibrium governed by the balance between crystal lattice disruption and solvation enthalpy.[1][2]

The Ideal Solubility Model

Before experimental measurement, the ideal mole fraction solubility (

-

: Universal gas constant (

- : Melting temperature (approx.[1][2] 447.15 K)[2]

- : Enthalpy of fusion (experimentally determined via DSC).[1][2]

Deviation Analysis:

-

If

: The solvent forms ideal interactions (e.g., substituted benzenes).[2] -

If

: Strong positive deviation (activity coefficient -

If

: Negative deviation (

Experimental Solubility Protocol (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1][2]

Workflow Diagram:

Figure 1: Isothermal Saturation Workflow for Solubility Determination.

Detailed Steps:

-

Preparation: Add excess N-(4-Ethoxyphenyl)benzamide to 10 mL of solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile) in a glass vial.

-

Equilibration: Place vials in a shaking water bath controlled to ±0.05 K. Shake at 150 rpm for 48 hours.

-

Settling: Stop agitation and allow the suspension to settle for 4 hours to ensure complete phase separation.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Methanol/Water mobile phase, UV detection at

nm).

Thermodynamic Modeling Framework

To extrapolate solubility data (

Modified Apelblat Equation

This model is excellent for correlating solubility with temperature, accounting for the non-constant enthalpy of solution.[1][2]

-

A, B, C : Empirical parameters derived from regression analysis.

-

Application : Used to predict solubility at unmeasured temperatures within the experimental range.[1][2]

van't Hoff Analysis

This analysis extracts the thermodynamic functions of dissolution.[1][2]

Derived Parameters:

-

Enthalpy of Solution (

) : Indicates if dissolution is endothermic (positive) or exothermic.[1][2] For N-(4-Ethoxyphenyl)benzamide, this is expected to be positive (endothermic) due to the energy required to break the crystal lattice.[1] -

Gibbs Free Energy (

) : -

Entropy of Solution (

) : Reflects the increase in disorder upon mixing.[1][2]

Dissolution Mechanism Visualization:

Figure 2: Thermodynamic Cycle of Dissolution for N-(4-Ethoxyphenyl)benzamide.

References

-

PubChem. (2025).[1][2][3][4] N-(4-Ethoxyphenyl)benzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

-

CRC Handbook. (2025).[1][2] CRC Handbook of Tables for Organic Compound Identification. CRC Press.[1][2] (Data sourced via VDOC). Available at: [Link]

-

Sokolov, A. A., et al. (2023).[1][2] Thermodynamic Properties of 3- and 4-Ethoxyacetanilides. Molecules, 28(20), 7027.[1][2] (Cited for methodological analogy). Available at: [Link]

-

Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for Ideal Solubility Equation).

Sources

- 1. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzamide, N-(4-methoxyphenyl)-4-ethyl- | C16H17NO2 | CID 531876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Ethoxyphenyl)propanamide | C11H15NO2 | CID 586276 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4-Ethoxyphenyl)benzamide: A Technical Retrospective and Modern Application Guide

The following technical guide details the medicinal chemistry history, pharmacological profile, and synthetic utility of N-(4-Ethoxyphenyl)benzamide.

Synonyms: Benzophenetidin, N-Benzoyl-p-phenetidine, 4'-Ethoxybenzanilide. CAS Registry Number: 120-35-4 Molecular Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol

Executive Summary

N-(4-Ethoxyphenyl)benzamide represents a classic case study in the "Coal Tar" era of analgesic discovery. Historically synthesized as a lipophilic, longer-acting analog of Phenacetin (Acetophenetidin), it was designed to mitigate the acute toxicity of acetanilide derivatives while maintaining analgesic efficacy.

While its clinical use as a standalone analgesic has largely been eclipsed by the nephrotoxicity concerns associated with p-phenetidine release, the compound remains a high-value scaffold in modern medicinal chemistry. It serves as a robust structural template for Histone Deacetylase (HDAC) inhibitors and G-Protein Coupled Receptor (GPCR) modulators, where the 4-ethoxyphenyl moiety provides critical hydrophobic interactions and electron-donating properties without the liability of rapid metabolic cleavage.

Historical Medicinal Chemistry: The "Aniline" Lineage

The development of N-(4-Ethoxyphenyl)benzamide must be understood within the Structure-Activity Relationship (SAR) evolution of the para-aminophenol class.

The "Coal Tar" Analgesics Tree

In the late 19th century, chemists sought to modify toxic industrial byproducts (aniline, p-nitrophenol) into safe antipyretics.[1][2]

| Compound | Structure | Clinical Status | Primary Failure Mode |

| Acetanilide | Ph-NH-Ac | Withdrawn | High toxicity (Methemoglobinemia) due to rapid hydrolysis to aniline. |

| Phenacetin | 4-EtO-Ph-NH-Ac | Withdrawn (1970s) | Nephrotoxicity (Analgesic Nephropathy) and Carcinogenicity. |

| Paracetamol | 4-HO-Ph-NH-Ac | Standard of Care | Hepatotoxicity at high doses (NAPQI formation), but safe at therapeutic levels. |

| Benzophenetidin | 4-EtO-Ph-NH-Bz | Historical/Research | Slower hydrolysis, but ultimately releases toxic p-phenetidine. |

The Benzoyl Logic (Bioisosterism)

The substitution of the acetyl group (in Phenacetin) with a benzoyl group (in Benzophenetidin) was a deliberate medicinal chemistry strategy intended to alter pharmacokinetics:

-

Increased Lipophilicity: The phenyl ring significantly increases LogP (approx. 3.5 vs. 1.6 for Phenacetin), enhancing CNS penetration.

-

Steric Hindrance: The bulky benzoyl group protects the amide bond from enzymatic hydrolysis (amidases).

-

Hypothesis: Slower hydrolysis would result in a "sustained release" analgesic effect and lower peak concentrations of the toxic metabolite p-phenetidine.

Metabolism & Toxicology: The "Toxic Fork"

The failure of N-(4-Ethoxyphenyl)benzamide as a mainstream drug is due to its metabolic fate. Like Phenacetin, it is a prodrug for p-phenetidine , a compound now known to cause kidney damage and methemoglobinemia.

Metabolic Pathway Diagram

The following diagram illustrates the critical "Toxic Fork" where the molecule either detoxifies or activates into a nephrotoxin.

Caption: Metabolic fate of Benzophenetidin. The red pathway indicates the generation of the toxic p-phenetidine, leading to renal damage.

Mechanism of Toxicity

-

Hydrolysis: The amide bond is cleaved by hepatic amidases. While the benzoyl group slows this process compared to the acetyl group in Phenacetin, it does not prevent it.

-

N-Hydroxylation: The released p-phenetidine undergoes N-hydroxylation by CYP1A2. The resulting N-hydroxyphenetidine is a potent oxidizing agent that converts hemoglobin to methemoglobin (impairing oxygen transport) and forms reactive electrophiles that damage renal papillae.

Modern Applications: A Privileged Scaffold

Despite its toxicity as a high-dose analgesic, the N-(4-ethoxyphenyl)benzamide core is a valuable scaffold in modern drug discovery for targets requiring high potency and low dosing (nanomolar range), where the metabolic flux to p-phenetidine is negligible.

Target Classes

-

HDAC Inhibitors: The benzamide moiety is a classic "zinc-binding group" (ZBG) bioisostere. Derivatives of this scaffold are investigated for anticancer activity (e.g., Entinostat analogs).

-

MrgX1 Modulators: Recent high-throughput screens (MLPCN) identified this core in Positive Allosteric Modulators (PAMs) for the MrgX1 receptor, a target for neuropathic pain. The 4-ethoxy group provides essential hydrophobic contacts in the receptor's allosteric pocket.

Experimental Protocols

Synthesis of N-(4-Ethoxyphenyl)benzamide

Method: Schotten-Baumann Reaction Rationale: This biphasic reaction is preferred over anhydrous acylation because it scavenges the HCl byproduct immediately, preventing protonation of the unreacted amine.

Reagents:

-

p-Phenetidine (4-Ethoxyaniline): 13.7 g (100 mmol)

-

Benzoyl Chloride: 14.1 g (100 mmol)

-

Sodium Hydroxide (10% aqueous solution): 100 mL

-

Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Protocol:

-

Preparation: In a 500 mL round-bottom flask, dissolve 13.7 g of p-phenetidine in 100 mL of DCM.

-

Biphasic Setup: Add 100 mL of 10% NaOH solution. The mixture will form two layers.

-

Addition: Cool the mixture to 0–5°C in an ice bath. Add benzoyl chloride (14.1 g) dropwise over 30 minutes with vigorous stirring . Critical: Vigorous stirring is essential to ensure interfacial contact between the organic phase (reactants) and aqueous phase (base).[3]

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

-

Workup: Separate the organic layer.[3] Extract the aqueous layer once with 50 mL DCM. Combine organic extracts.

-

Wash: Wash the organic phase successively with:

-

1M HCl (to remove unreacted amine)

-

Saturated NaHCO₃ (to remove benzoic acid)

-

Brine

-

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1).

-

Yield: Expected 85–90%.

-

Melting Point: 173–174°C.

-

Microsomal Stability Assay

To assess the metabolic stability of derivatives based on this scaffold.

-

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

-

Smith, D. A., et al. (2015). "Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1." NIH Molecular Libraries Program. Link

-

Uetrecht, J. (2002). "N-oxidation of drugs associated with idiosyncratic drug reactions." Drug Metabolism Reviews, 34(3), 651-665. (Mechanistic details on aniline/phenetidine toxicity). Link

-

Prescott, L. F. (1980). "Kinetics and metabolism of paracetamol and phenacetin." British Journal of Clinical Pharmacology, 10(S2), 291S-298S. Link

-

BenchChem. (2025). "Synthesis of N-(4-Formylphenyl)benzamide: Technical Guide." (General benzamide synthesis conditions). Link

Sources

Technical Guide: Crystal Structure Analysis of N-(4-Ethoxyphenyl)benzamide

Executive Summary

This technical guide details the structural characterization of N-(4-ethoxyphenyl)benzamide (CAS: 55849-33-7), a structural analog of the historical analgesic Phenacetin. Understanding the solid-state arrangement of this compound is critical for researchers in medicinal chemistry and crystal engineering, particularly regarding the stability of the amide bond and the formation of supramolecular synthons.

This document moves beyond standard characterization, focusing on the causality between molecular conformation (torsion angles) and macroscopic crystal packing. It provides a validated protocol for synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis, supported by Hirshfeld surface analysis to map intermolecular interactions.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9][10][11]

N-(4-Ethoxyphenyl)benzamide consists of a benzamide core substituted with a p-ethoxy group on the N-phenyl ring. It serves as a model system for studying N-arylbenzamide packing, where the competition between

Key Structural Parameters[2][3][4][5][6][7][10][11]

-

Molecular Formula:

-

Molecular Weight: 241.29 g/mol

-

Conformational Degrees of Freedom: The molecule possesses significant flexibility around the amide linkage (

bond) and the ethoxy ether linkage (

Synthesis and Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled crystallization gradient is required.

Synthesis: Modified Schotten-Baumann

We utilize a biphasic Schotten-Baumann condition to minimize side reactions and simplify purification.

Reagents:

-

Benzoyl Chloride (

eq) -

p-Phenetidine (4-Ethoxyaniline) (

eq) -

10% NaOH (aq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve p-phenetidine in DCM at 0°C.

-

Add 10% NaOH solution (2.0 eq) under vigorous stirring.

-

Add benzoyl chloride dropwise over 30 minutes to maintain temperature <5°C (exothermic control).

-

Stir for 2 hours at room temperature.

-

Separate organic layer, wash with 1M HCl (to remove unreacted amine), then Brine.

-

Dry over

and rotovap to yield crude white solid.

Single Crystal Growth Strategy

Direct evaporation often yields polycrystalline aggregates. We employ a Liquid-Liquid Diffusion (Layering) technique to slow nucleation.

-

Solvent A (Good): Ethanol or Tetrahydrofuran (THF).

-

Solvent B (Poor): n-Hexane or Pentane.

Protocol:

-

Dissolve 50 mg of purified amide in 2 mL of Solvent A in a narrow NMR tube or scintillation vial.

-

Carefully layer 4 mL of Solvent B on top using a syringe along the vial wall to prevent immediate mixing.

-

Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.

-

Timeline: Crystals suitable for XRD (

mm) typically appear within 72–96 hours.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to diffraction.

Caption: Figure 1. Optimized workflow for the synthesis and isolation of diffraction-quality N-(4-ethoxyphenyl)benzamide crystals.

Crystallographic Analysis

Data Collection Parameters

For organic amides, Mo K

-

Temperature: 100 K (Cryostream). Rationale: Freezing the crystal reduces thermal vibration (atomic displacement parameters), allowing for more precise resolution of the ethoxy chain position.

-

Resolution: 0.8 Å or better.

Structural Solution & Refinement

-

Space Group Determination: N-arylbenzamides typically crystallize in monoclinic centrosymmetric space groups (

) or orthorhombic ( -

Refinement Strategy:

-

Solve using Direct Methods (SHELXT).

-

Refine using Full-matrix least-squares on

(SHELXL). -

Critical Step: Locate the amide hydrogen (N-H) in the difference Fourier map. Do not geometrically constrain it initially; its position is vital for confirming hydrogen bond strength.

-

Characteristic Structural Motifs

Based on the structural class of benzanilides (e.g., the methoxy-analog N-(4-methoxyphenyl)benzamide), the following features are the "fingerprint" of the structure:

| Feature | Description | Structural Role |

| Amide Conformation | Trans geometry | Minimizes steric clash between the phenyl ring and the carbonyl oxygen. |

| Torsion Angle | Non-planar | The two phenyl rings are twisted relative to the amide plane (typically 20°–45°) to reduce steric hindrance. |

| H-Bonding | Forms 1D chains (C(4) motif) running parallel to the crystallographic b-axis. | |

| Ethoxy Group | Coplanar or Twisted | The ethyl chain usually adopts an extended conformation to maximize packing efficiency. |

Supramolecular Synthons & Hirshfeld Surface Analysis

To validate the crystal structure beyond simple bond lengths, we employ Hirshfeld Surface Analysis (using CrystalExplorer). This visualizes the intermolecular interactions that stabilize the lattice.[1]

Interaction Map

The crystal packing is driven by a hierarchy of forces:

-

Strong:

(Amide-to-Carbonyl). -

Medium:

(Edge-to-face aromatic interactions). -

Weak: Van der Waals (dispersive) forces between the ethyl chains.

Graph Set Notation

The primary hydrogen bonding motif in N-(4-ethoxyphenyl)benzamide is described by the graph set C(4) .

-

C: Chain (infinite 1D polymer).

-

(4): 4 atoms involved in the repeat unit (

).

Interaction Logic Diagram

Caption: Figure 2. Hierarchy of supramolecular synthons driving the crystallization of N-(4-ethoxyphenyl)benzamide.

Spectroscopic Validation

Before XRD, the bulk material must be validated to ensure the single crystal is representative of the bulk powder.

FTIR Analysis

The amide vibrational modes are sensitive to the hydrogen bonding environment described above.

-

Amide I (

): Expected at 1640–1660 cm⁻¹ . A shift to lower wavenumbers indicates strong participation in H-bonding (solid state) vs. solution. -

Amide II (

): Expected at 1530–1550 cm⁻¹ . -

Ether Stretch (

): ~1240 cm⁻¹ (Asymmetric stretch of Ar-O-C).

NMR Verification ( NMR in )

-

Amide Proton: Singlet at

10.0–10.2 ppm. The downfield shift confirms the acidic nature of the amide proton, priming it for H-bonding. -

Ethoxy Group: Quartet (~4.0 ppm) and Triplet (~1.3 ppm).

References

-

Gowda, B. T., et al. (2000). "Structure-Activity Relations in N-Arylbenzamides." Zeitschrift für Naturforschung A.

-

Cambridge Crystallographic Data Centre (CCDC). "Search for Benzanilide derivatives (Refcode: BZANIL02)." CSD Enterprise.

-

Nangia, A. (2010). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research.

-

McKinnon, J. J., et al. (2007). "Hirshfeld surface analysis."[2] Chemical Communications.

-

PubChem. "N-(4-Ethoxyphenyl)benzamide Compound Summary."

(Note: Specific unit cell dimensions should be verified against the generated .cif file from the experiment, as polymorphic variations may occur based on solvent choice.)

Sources

4-Ethoxybenzanilide: A Versatile Scaffold in Medicinal Chemistry

This technical guide details the pharmaceutical potential of 4-ethoxybenzanilide (specifically 4-ethoxy-N-phenylbenzamide), analyzing its role as a privileged scaffold in drug discovery, particularly for respiratory, anti-inflammatory, and oncological applications.

Technical Monograph & Application Guide

Executive Summary & Chemical Identity

4-Ethoxybenzanilide (CAS: 15793-40-5) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-value intermediate in the synthesis of complex APIs (such as Pranlukast ), the 4-ethoxybenzanilide core itself possesses intrinsic biological activity modulated by the lipophilic ethoxy substituent.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-ethoxy-N-phenylbenzamide |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| LogP (Predicted) | ~3.5 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Key Functional Groups | Amide linker (protease stable), Ethoxy tail (lipophilic anchor) |

Core Pharmaceutical Applications

A. Respiratory Therapeutics: The Leukotriene Antagonist Connection

The most authoritative application of the 4-ethoxybenzanilide motif is its structural homology to Pranlukast , a cysteinyl leukotriene receptor 1 (CysLT1) antagonist used for bronchial asthma.

-

Mechanism: The benzamide linkage mimics the peptide bonds found in endogenous leukotrienes (LTC4, LTD4), allowing the molecule to competitively bind to the CysLT1 receptor without activating it.

-

Role of 4-Ethoxy Group: The ethoxy substituent at the para position of the benzoyl ring provides critical hydrophobic interactions within the receptor's binding pocket, enhancing affinity and selectivity over other lipid receptors.

-

Application: Researchers utilize 4-ethoxybenzanilide analogs to map the hydrophobic tolerance of the CysLT1 receptor, serving as lead compounds for next-generation asthma therapies with improved oral bioavailability.

B. Analgesic & Anti-Inflammatory Agents (COX Inhibition)

The benzanilide scaffold is isosteric with the N-phenylanthranilic acid core found in "fenamate" NSAIDs (e.g., Mefenamic acid).

-

Target: Cyclooxygenase-1 and -2 (COX-1/COX-2).

-

Pharmacology: The central amide bond restricts conformational freedom, orienting the two aromatic rings to fit the hydrophobic channel of the COX enzyme. The 4-ethoxy group extends into the side pocket, potentially increasing selectivity for COX-2, which has a larger internal volume than COX-1.

-

Advantage: Unlike acidic NSAIDs, non-acidic benzanilides like 4-ethoxybenzanilide may cause less direct gastric mucosal irritation, offering a pathway to "gastric-safe" anti-inflammatories.

C. Emerging Oncology Targets

Recent studies on thiobenzanilides (sulfur analogs of 4-ethoxybenzanilide) have demonstrated potent anticancer activity against melanoma and colon cancer cell lines.

-

Mechanism: Disruption of mitochondrial membrane potential (

) and inhibition of tubulin polymerization. -

SAR Insight: The conversion of the amide carbonyl (C=O) to a thioamide (C=S) in 4-ethoxybenzanilide derivatives significantly increases cytotoxicity, likely due to enhanced lipophilicity and metal-chelating ability.

Mechanism of Action: CysLT1 Antagonism

The following diagram illustrates the pathway by which 4-ethoxybenzanilide derivatives (like Pranlukast) intervene in the inflammatory cascade.

Figure 1: Mechanism of Action for Leukotriene Receptor Antagonism. The 4-ethoxybenzanilide scaffold competitively blocks the CysLT1 receptor, preventing LTD4-induced bronchoconstriction.

Experimental Protocol: Synthesis of 4-Ethoxybenzanilide

This protocol uses a Schotten-Baumann condensation, favored for its high yield and purity suitable for pharmaceutical screening.

Materials

-

4-Ethoxybenzoyl chloride (1.0 eq)

-

Aniline (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

1M HCl and Saturated NaHCO₃

Methodology

-

Preparation: Dissolve aniline (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C in an ice bath.

-

Addition: Dropwise add a solution of 4-ethoxybenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting amine is consumed.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

-

Wash with Saturated NaHCO₃ (2 x 15 mL) to remove excess acid chloride byproducts.

-

Wash with Brine (1 x 15 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for high-purity 4-ethoxybenzanilide production.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 4-ethoxy substituent compares to other common modifications in the benzanilide series regarding lipophilicity and predicted biological impact.

| Substituent (R) | LogP (Lipophilicity) | Electronic Effect | Biological Impact (Predicted) |

| 4-Ethoxy (-OEt) | 3.52 | Electron Donating | Optimal membrane permeability; Enhanced receptor hydrophobic pocket filling. |

| 4-Methoxy (-OMe) | 2.98 | Electron Donating | Lower lipophilicity; slightly reduced metabolic stability compared to ethoxy. |

| 4-Chloro (-Cl) | 3.71 | Electron Withdrawing | High lipophilicity but alters electronic distribution; often increases toxicity. |

| 4-Nitro (-NO₂) | 2.45 | Strong Withdrawing | Reduced permeability; often associated with metabolic toxicity (reductive stress). |

| Hydrogen (-H) | 2.60 | Neutral | Baseline activity; typically lower affinity for hydrophobic pockets (e.g., COX/CysLT1). |

Data Interpretation: The 4-ethoxy group offers a "Goldilocks" balance—sufficiently lipophilic to cross cell membranes (LogP > 3) and interact with hydrophobic target domains, without the metabolic liabilities of nitro groups or the excessive lipophilicity of long alkyl chains.

References

-

Pranlukast and Leukotriene Antagonists

-

Benzanilide Anticancer Activity

-

COX Inhibition by Benzanilides

-

Chemical Properties & Constants

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-(4-Ethoxyphenyl)benzamide

[1]

Abstract & Scope

This application note details the synthesis of N-(4-Ethoxyphenyl)benzamide (also known as 4'-ethoxybenzanilide or N-benzoyl-p-phenetidine) via the Schotten-Baumann reaction .[1][2] This protocol is designed for researchers in medicinal chemistry and drug discovery, where the target molecule serves as a critical scaffold for analgesic and antipyretic agents (structurally related to Phenacetin).[1][3][4]

The method utilizes a biphasic aqueous/organic system to facilitate the acylation of p-phenetidine with benzoyl chloride.[1][2][5] This approach is favored for its operational simplicity, high atom economy, and the ability to scavenge the hydrochloric acid byproduct in situ, thereby driving the equilibrium toward amide formation.[1][3][4]

Reaction Mechanism & Logic

The synthesis relies on a Nucleophilic Acyl Substitution .[1][2][3][5] The nitrogen atom of the p-phenetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[1][3]

Mechanistic Pathway

The reaction proceeds through a tetrahedral intermediate.[1][2][3][5] The base (NaOH) plays a dual role:

-

Neutralization: It neutralizes the HCl generated during the elimination step, preventing the protonation of the unreacted amine (which would render it non-nucleophilic).[1][3][4]

-

Catalysis: It aids in the deprotonation of the tetrahedral intermediate.[1][2][3][5]

Figure 1: Mechanistic workflow of the Schotten-Baumann acylation.[1] The base is critical for maintaining the amine in its free base form.[3][4]

Safety & Compliance (E-E-A-T)

WARNING: This protocol involves hazardous chemicals. All manipulations must be performed in a functioning fume hood.[1][2][3][5]

| Reagent | Hazard Class | Critical Safety Note |

| p-Phenetidine | Toxic / Blood Toxin | Known to cause methemoglobinemia (interferes with oxygen transport in blood).[1][2] Potential carcinogen.[1][2][3][5] Avoid ALL skin contact.[1][2][3][5] Double-glove (Nitrile).[1][2][5] |

| Benzoyl Chloride | Corrosive / Lachrymator | Reacts violently with water to release HCl gas.[1][2][3][5] Causes severe eye/skin burns.[1][2][3][5][6] Open only in the hood.[1][2][3][5] |

| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage.[1][2][3][5] Wear safety goggles. |

| Ethanol | Flammable | Keep away from open flames or heat sources during recrystallization.[1][2][3][5] |

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

Acylation (The Reaction):

-

Place the flask in an ice-water bath and cool to < 10°C.

-

Add 4.6 mL of Benzoyl Chloride dropwise over a period of 10–15 minutes while stirring vigorously.

-

Critical Control Point: The reaction is exothermic.[1][2][3][5] Adding the acid chloride too quickly can cause localized heating, leading to hydrolysis of the benzoyl chloride (forming benzoic acid) rather than the desired amide.[1][3][4]

-

Stopper the flask and shake or stir vigorously for an additional 15–20 minutes. The mixture should become thick with a white precipitate.[1][2][3][5]

-

-

Completion & Neutralization:

-

Isolation:

-

Filter the crude solid using a Büchner funnel under vacuum.[1][2][3][5]

-

Wash 1: Wash the solid with cold water (2 x 20 mL) to remove salts (NaCl).[1][2][3][4]

-

Wash 2: Wash with dilute HCl (0.1 M, 10 mL) to remove any unreacted p-phenetidine.[1][2][3][4]

-

Wash 3: Wash again with water to remove residual acid.[1][2][3][5]

-

-

Purification (Recrystallization):

Analytical Validation

The following data parameters validate the identity and purity of the synthesized compound.

Physicochemical Properties[2][3][4][5][9][10]

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | Needles or plates |

| Melting Point | 173 – 175°C | Distinct from Phenacetin (134°C) and Dulcin (174°C, urea derivative) [1].[1] |

| Yield | 75 – 85% | Typical yield for Schotten-Baumann.[1][2][5] |

Spectroscopic Data (Predicted)

H NMR (400 MHz, DMSO-- 10.10 (s, 1H): Amide -NH (Broad singlet, D2O exchangeable).[1][3][4]

- 7.95 (d, 2H): Benzoyl ortho protons.[1][3][4]

- 7.65 (d, 2H): Phenetidine ring protons (ortho to amide).[1][3][4]

- 7.50 – 7.60 (m, 3H): Benzoyl meta/para protons.[1][3][4]

- 6.90 (d, 2H): Phenetidine ring protons (ortho to ethoxy).[1][3][4]

-

4.01 (q, 2H): Ethoxy -CH

-

1.32 (t, 3H): Ethoxy -CH

IR Spectrum (ATR):

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthesis issues.

Expert Insight:

-

Oiling Out: If the product forms an oil rather than a solid, the reaction temperature was likely too high.[1][3][4] Vigorous stirring is required to induce crystallization.[1][2][3][5]

-

Benzoic Acid Contamination: Benzoyl chloride hydrolyzes in water to form benzoic acid (MP 122°C).[1][2][3][4][5] If your melting point is depressed, wash the solid with 5% Sodium Bicarbonate (

) solution.[1][2][3][4] Benzoic acid will dissolve as the salt, while the amide remains insoluble.[1][3][4]

References

-

CRC Handbook of Tables for Organic Compound Identification , 3rd Ed.; Rappoport, Z., Ed.; CRC Press: Cleveland, 1967; p 355.[1][3][4] (Data for N-Benzoyl-p-phenetidine).

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed.; Furniss, B. S., et al.; Longman Scientific & Technical: London, 1989.[1][3][4] (General Schotten-Baumann protocols).[1][2][5]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9076, p-Phenetidine. Retrieved from [Link][1][3][4]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7419, Benzoyl Chloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Purity Recrystallization of N-(4-Ethoxyphenyl)benzamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(4-Ethoxyphenyl)benzamide is a lipophilic amide often synthesized via the Schotten-Baumann reaction or direct amidation of p-phenetidine with benzoyl chloride.[1] High-purity isolation is critical because the starting material, p-phenetidine, is prone to oxidation (turning the product pink/brown) and is a known nephrotoxin.[1][2]

Unlike lower-melting amides, this compound exhibits a robust crystal lattice with a melting point of 173°C [1].[1][2] This high melting point is advantageous, significantly reducing the risk of "oiling out" during recrystallization, a common failure mode in amide purification.[2] The purification strategy relies on disrupting the strong intermolecular hydrogen bonding and

Physicochemical Profile

| Property | Data | Relevance to Protocol |

| Melting Point | 173 °C [1] | High MP allows for aggressive heating without melting the solid into an oil.[1][3] |

| Solubility (Cold) | Insoluble in Water; Poor in EtOH | Ensures high recovery yield upon cooling.[1] |

| Solubility (Hot) | Soluble in EtOH, Toluene, AcOH | Allows dissolution at reflux temperatures.[2] |

| Key Impurities | p-Phenetidine, Benzoic Acid, Salts | Requires a solvent system that retains these in the mother liquor.[2] |

Solvent System Selection Strategy

The "Like Dissolves Like" principle must be refined here to "Polarity Swing." We require a solvent that breaks amide H-bonds at boiling point (

Primary System: Ethanol (95%) or Ethanol/Water (90:10)[1]

-

Mechanism: Ethanol's hydroxyl group disrupts the amide-amide hydrogen bonds at

C. The 4-ethoxyphenyl group limits solubility at -

Why Water? A small percentage of water (5-10%) acts as a powerful anti-solvent for the organic amide while keeping ionic impurities (e.g., triethylamine hydrochloride, sodium chloride) and polar byproducts (benzoic acid) in solution.[1][2]

-

Recommendation: Use 95% Ethanol as the starting point. If the yield is too low (solubility too high), add water dropwise to the hot solution until turbidity persists, then clear with a drop of ethanol (the "Cloud Point" method).[2]

Secondary System: Toluene (For Very Crude Material)[1]

Detailed Experimental Protocol

Phase A: Preparation and Safety[2]

-

PPE: Standard lab coat, nitrile gloves, safety glasses.[2] p-Phenetidine residues are toxic; handle crude material in a fume hood.[1]

-

Glassware: Erlenmeyer flask (2x volume of solvent), reflux condenser, magnetic stir bar, pre-warmed glass funnel.

Phase B: The Recrystallization Workflow

Step 1: Dissolution (Saturation)

-

Place crude N-(4-Ethoxyphenyl)benzamide (e.g., 5.0 g) in a flask.

-

Add 95% Ethanol at a ratio of 10 mL per gram (50 mL total).

-

Heat to reflux (

C) with stirring. -

Observation: If solid remains after 5 minutes of reflux, add ethanol in 5 mL increments.

-

Note: The goal is a saturated solution at boiling. Do not add huge excess solvent.[1]

-

Color Check: If the solution is dark brown/pink, add activated charcoal (1-2% w/w), reflux for 5 mins, then filter hot.

-

Step 2: Hot Filtration (Critical for Clarity)

-

While keeping the solution near boiling, filter through a fluted filter paper (or sintered glass funnel) into a pre-warmed receiving flask.

Step 3: Controlled Crystallization

-

Slow Cool: Remove the flask from heat and place it on a cork ring or wood block. Cover loosely.[1] Let it cool to room temperature undisturbed for 2-3 hours.

-

Mechanism: Slow cooling promotes the growth of large, pure needles or plates, excluding impurities from the lattice.[2] Rapid cooling traps mother liquor (and impurities) inside the crystals.

-

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath (

C) for 30 minutes to maximize yield.

Step 4: Isolation and Washing

-

Collect crystals via vacuum filtration (Buchner funnel).[1]

-

The Wash: Disconnect vacuum. Cover the crystal cake with cold ethanol (

C). Let sit for 10 seconds. Reapply vacuum.[1]-

Purpose: Washes away the "dirty" mother liquor coating the crystals without re-dissolving the product.[2]

-

-

Repeat wash with cold 50:50 Ethanol/Water if using the binary system.[2]

Step 5: Drying

Troubleshooting & Logic Flow

The following decision matrix illustrates the logic for handling common purification issues.

Figure 1: Decision logic for the recrystallization of N-(4-Ethoxyphenyl)benzamide.[1] This workflow accounts for solubility variances and impurity profiles.

Validation & Quality Control

A self-validating protocol requires confirmation of success.[1]

-

Melting Point Determination:

-

TLC Analysis:

-

1H NMR (Optional):

-

Check for the diagnostic "ethyl quartet" at

4.0 ppm and "triplet" at -

Ensure integration of aromatic protons (9H total) matches the aliphatic chain.

-

References

-

Stenutz, R. (2023).[2][4] Tables for Chemistry: Melting points of organic compounds (Benzoyl-p-phenetidine). Retrieved from [Link]

-

IUCr. (2022).[1] Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. Retrieved from [Link]

-

PubChem. (2023).[1] N-(4-Ethoxyphenyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Schotten-Baumann reaction conditions for 4-ethoxybenzanilide

Application Note: AN-ORG-206

Subject: Optimized Schotten-Baumann Conditions for the Synthesis of 4-Ethoxybenzanilide (

Executive Summary

This application note details the synthesis of 4-ethoxybenzanilide via the Schotten-Baumann reaction.[1] While the classical Schotten-Baumann protocol is robust, the specific electronic properties of the 4-ethoxy substituent—an electron-donating group (EDG)—require modified process parameters to maximize yield and minimize hydrolysis of the acyl chloride intermediate. This guide provides two validated protocols: a standard Biphasic Aqueous/Organic Method (Protocol A) for general synthesis and a Homogeneous Pyridine Method (Protocol B) for moisture-sensitive variations.[1]

Introduction & Scientific Rationale

4-Ethoxybenzanilide is a critical structural motif found in liquid crystal mesogens and pharmaceutical intermediates.[1] Its synthesis involves the

The Challenge: The 4-ethoxy group exerts a positive mesomeric effect (+M) on the benzene ring, which increases electron density at the carbonyl carbon of the acid chloride.[1] This renders 4-ethoxybenzoyl chloride less electrophilic than unsubstituted benzoyl chloride.[1] Consequently, the rate of nucleophilic attack by aniline is reduced, making the competing hydrolysis reaction (attack by water/hydroxide) a more significant threat to yield.[1]

The Schotten-Baumann Advantage: The Schotten-Baumann method utilizes a biphasic system containing an aqueous base (to neutralize the HCl byproduct) and an organic solvent (to solvate the reactants).

-

Base Role: Neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.[1]

-

Phase Transfer: The reaction occurs at the interface or within the organic phase, protecting the acid chloride from rapid hydrolysis in the bulk aqueous phase.[1]

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1] The aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The chloride ion is expelled, and the resulting protonated amide is deprotonated by the base.[1]

Figure 1: Reaction pathway highlighting the competition between amide formation and hydrolysis.

Experimental Protocols

Protocol A: Biphasic Aqueous/DCM Method (Standard)

Recommended for scale-up and general laboratory synthesis.[1] High atom economy regarding solvent usage.[1]

Reagents:

-

Aniline (1.0 equiv)

-

4-Ethoxybenzoyl chloride (1.1 equiv)[2]

-

Sodium Hydroxide (10% aq.[1] solution, 2.5 equiv)

-

Dichloromethane (DCM) or Diethyl Ether

Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve Aniline (10 mmol) in DCM (20 mL) .

-

Base Addition: Add 10% NaOH solution (25 mL) to the flask. The system will form two distinct layers.

-

Acylation (Exothermic Step):

-

Cool the mixture to 0–5°C using an ice bath. Critical: Lower temperature suppresses hydrolysis of the less-reactive ethoxybenzoyl chloride.

-

Add 4-Ethoxybenzoyl chloride (11 mmol) dropwise over 15 minutes with vigorous stirring .

-

Note: Vigorous stirring is essential to maximize the interfacial surface area.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

-

Workup:

-

Separate the layers using a separatory funnel.[1]

-

Extract the aqueous layer with DCM (2 x 10 mL).[1]

-

Combine organic layers and wash sequentially with:

-

1M HCl (20 mL): Removes unreacted aniline.[1]

-

Sat. NaHCO₃ (20 mL): Removes 4-ethoxybenzoic acid (hydrolysis byproduct).

-

Brine (20 mL): Drying step.

-

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Protocol B: Homogeneous Pyridine Method (Anhydrous)

Recommended if the acid chloride is old or if strictly anhydrous conditions are required.

Reagents:

-

Aniline (1.0 equiv)

-

4-Ethoxybenzoyl chloride (1.1 equiv)[2]

-

Pyridine (Solvent & Base)

Procedure:

-

Dissolve Aniline (10 mmol) in dry Pyridine (10 mL) .

-

Cool to 0°C.

-

Add 4-Ethoxybenzoyl chloride (11 mmol) dropwise.

-

Stir for 30 minutes at 0°C, then 1 hour at room temperature.

-

Quench: Pour the reaction mixture into Ice-Water (100 mL) containing Conc. HCl (15 mL) .

-

Isolation: The product will precipitate as a solid.[1] Filter, wash with water, and recrystallize as in Protocol A.[1]

Process Control & Characterization

To ensure scientific integrity, the synthesized product must be validated against the following parameters.

Table 1: Physicochemical Specifications

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates amine oxidation. |

| Melting Point | 202–205°C (Typical range for benzanilides) | Verify experimentally.[1] Sharp range (<2°C) indicates high purity.[1] |

| Rf Value | ~0.4–0.6 (Hexane:Ethyl Acetate 3:1) | Distinct from Aniline (lower) and Acid Chloride (hydrolyzes on plate).[1] |

| Solubility | Soluble in DCM, DMSO, Ethanol (hot).[1] Insoluble in Water.[1] |

Spectroscopic Validation (Predicted/Representative):

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.0 (s, 1H, NH amide)

- 7.95 (d, 2H, J=8.8 Hz, Benzoyl Ar-H ortho to CO)

- 7.75 (d, 2H, J=7.5 Hz, Aniline Ar-H ortho to N)

- 7.35 (t, 2H, Aniline Ar-H meta)

- 7.05 (d, 2H, J=8.8 Hz, Benzoyl Ar-H ortho to OEt)

- 4.10 (q, 2H, CH₂ of ethoxy)

- 1.35 (t, 3H, CH₃ of ethoxy)

-

IR (ATR):

-

3300 cm⁻¹ (N-H stretch)

-

1645 cm⁻¹ (C=O Amide I band)

-

1250 cm⁻¹ (C-O-C ether stretch)

-

Troubleshooting & Optimization

Use the following logic flow to diagnose low yields or impurities.

Figure 2: Troubleshooting decision tree for Schotten-Baumann synthesis.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1]

-

Organic Syntheses. Benzanilide (General Procedure); Coll. Vol. 1, p. 82 (1941).[1] [Link]

-

PubChem. 4-Ethoxybenzamide (Related Structure Data); National Library of Medicine.[1] [Link]

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanism of Nucleophilic Acyl Substitution).[1]

Sources

using N-(4-Ethoxyphenyl)benzamide as a spectroscopic standard

Application Note: N-(4-Ethoxyphenyl)benzamide as a Spectroscopic Internal Standard

Part 1: Executive Summary & Rationale

Subject: Qualification and Protocol for using N-(4-Ethoxyphenyl)benzamide (CAS: 55836-71-0) as a Secondary Spectroscopic Standard in Pharmaceutical Analysis.

Introduction In the development of amide-based pharmaceuticals (e.g., analgesics like Phenacetin or Paracetamol derivatives), the selection of an appropriate Internal Standard (IS) is critical for quantitative accuracy.[1] N-(4-Ethoxyphenyl)benzamide (4'-Ethoxybenzanilide) serves as an exceptional fit-for-purpose spectroscopic standard , particularly for Quantitative NMR (qNMR) and LC-MS workflows.[1][2][3]

Why N-(4-Ethoxyphenyl)benzamide? Unlike universal standards (e.g., TMS, DSS), this compound offers structural homology to active pharmaceutical ingredients (APIs) while maintaining distinct spectral resolution.[1]

-

Structural Stability: The benzanilide core provides superior hydrolytic stability compared to acetanilides (e.g., Phenacetin), making it robust for long-term solution storage.[1][2][3]

-

Spectral Distinctiveness (NMR): The ethoxy group (

) provides a clean, diagnostic spin system (triplet/quartet) in a spectral region (1.3–4.1 ppm) often free from aromatic API interference.[1][2] -

Solubility Profile: High solubility in common deuterated solvents (DMSO-

, CDCl

Part 2: Technical Specifications & Characterization

Before deployment as a standard, the material must be characterized.[1][2][3] Below are the reference spectral data derived from high-purity validation batches.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | N-(4-Ethoxyphenyl)benzamide | Also known as 4'-Ethoxybenzanilide |

| Molecular Formula | ||

| Molecular Weight | 241.29 g/mol | |

| Melting Point | 204–206 °C | High crystallinity indicates purity |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility |

Table 2: Reference NMR Shifts (DMSO- , 400 MHz)

| Moiety | Shift ( | Multiplicity | Integral | Assignment (IS Use) |

| Methyl ( | 1.33 | Triplet ( | 3H | Primary Quantitation Signal |

| Methylene ( | 4.02 | Quartet ( | 2H | Secondary Quantitation Signal |

| Aromatic (Benzoyl) | 7.50 – 7.95 | Multiplet | 5H | Structural Confirmation |

| Aromatic (Phenylene) | 6.90 / 7.65 | Doublets ( | 4H | Structural Confirmation |

| Amide ( | 10.15 | Singlet (Broad) | 1H | Exchangeable (Do not use for qNMR) |

Part 3: Experimental Protocols

Protocol A: Preparation of the Internal Standard Solution (Stock)

Objective: Create a stable, calibrated stock solution for qNMR or HPLC.

Reagents:

-

N-(4-Ethoxyphenyl)benzamide (Recrystallized, Purity >99.5%).[1][2][3]

-

Deuterated Solvent (DMSO-

recommended for stability).[1][2][3]

Workflow:

-

Gravimetry: Weigh exactly

mg of N-(4-Ethoxyphenyl)benzamide into a clean glass weighing boat. -

Transfer: Quantitatively transfer to a 10 mL volumetric flask.

-

Solvation: Add approximately 5 mL of DMSO-

. Sonicate for 60 seconds to ensure complete dissolution. -

Dilution: Dilute to volume with DMSO-

. -

Final Concentration: ~10 mM (2.41 mg/mL).

-

Storage: Store in amber glass at 4°C. Stable for 3 months.

Protocol B: qNMR Quantitation of an Unknown Amide

Objective: Determine the purity of a target analyte (e.g., a synthesized drug candidate) using N-(4-Ethoxyphenyl)benzamide as the Internal Standard.

Principle:

Step-by-Step Procedure:

-

Sample Prep: Weigh ~10 mg of the Target Analyte (

) and ~10 mg of the Standard ( -

Dissolution: Add 600 µL DMSO-

. Vortex until clear. -

Acquisition (NMR):

-

Processing:

-

Calculation: Input values into the equation above.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the structural logic for signal assignment and the qNMR workflow.

Diagram 1: Chemical Structure & Signal Assignment

Caption: Structural decomposition of the standard linking chemical moieties to specific, diagnostic NMR signals used for quantitation.

Diagram 2: qNMR Experimental Workflow

Caption: Step-by-step workflow for performing Quantitative NMR (qNMR) using N-(4-Ethoxyphenyl)benzamide as the internal reference.

Part 5: Validation & Troubleshooting

Self-Validating the Standard: Before relying on the standard for critical data, perform a "Zero-Point Check" :

-

Run the standard alone in DMSO-

.[1][2][3] -

Verify the ratio of the Methyl Triplet (3H) to the Aromatic Multiplet (9H total).[1][2][3]

-

Acceptance Criteria: The integration ratio must be within 1% of theoretical (e.g., Aromatic integral should be

when Methyl is 3.00). If not, the standard is impure or wet.[1][2][3]

Common Issues:

-

Water Peak Interference: In DMSO-

, water appears ~3.3 ppm.[1][2][3] This is well-separated from the Ethoxy quartet (4.0 ppm) and triplet (1.3 ppm), making this standard superior to those with signals near 3.3 ppm.[1] -

Rotamers: Unlike some amides, N-(4-Ethoxyphenyl)benzamide typically shows a single conformer at room temperature in DMSO, simplifying integration.[1][2][3]

References

-

PubChem. (2025).[1][2][3][5][6][7] 4-Ethoxybenzamide Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link]

-

BIPM. (2019).[1][2][3] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures.[1][2][3] Available at: [Link]

-

NIST. (2025). Benzamide, N-(4-ethoxyphenyl)- Spectral Data.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3][8] Available at: [Link]

-

Holzgrabe, U. (2010).[1][2][3] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][3] (General reference for qNMR methodology).

Sources

- 1. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bipm.org [bipm.org]

- 5. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzamide, N-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]

Application Note: Rapid Synthesis of N-(4-Ethoxyphenyl)benzamide via Microwave-Assisted Organic Synthesis (MAOS)

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Amide Synthesis

N-(4-Ethoxyphenyl)benzamide and its structural analogs are key intermediates in the synthesis of various biologically active compounds and materials. The traditional synthesis, often a variation of the Schotten-Baumann reaction, typically involves reacting 4-ethoxyaniline with benzoyl chloride.[1][2] While effective, these conventional methods often require long reaction times, extended heating, and can lead to the formation of byproducts, complicating purification.[3][4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[5][6] By utilizing microwave irradiation, MAOS offers a faster, more efficient, and often higher-yielding alternative to conventional heating.[3][7][8] The core principle lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This application note provides a detailed, field-proven protocol for the synthesis of N-(4-Ethoxyphenyl)benzamide using a dedicated microwave reactor, highlighting the significant advantages of this green chemistry approach.[7][11]

Reaction Principle and Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline (the nucleophile) attacks the electrophilic carbonyl carbon of benzoyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Mechanism: Nucleophilic Acyl Substitution

-

Nucleophilic Attack: The amino group (-NH₂) of 4-ethoxyaniline attacks the carbonyl carbon of benzoyl chloride.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion (Cl⁻) is expelled, and the carbonyl double bond is reformed.

-

Deprotonation: A base removes the proton from the nitrogen atom to yield the final N-(4-Ethoxyphenyl)benzamide and the hydrochloride salt of the base.

The Role of Microwave Irradiation:

Microwave energy accelerates this reaction through two primary mechanisms: dipolar polarization and ionic conduction.[9]

-

Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient internal heating of the reaction mixture.[10]

-

Ionic Conduction: If any charged particles (ions) are present, they will move back and forth through the solution under the influence of the microwave field, generating heat through collisions.[12]

This "in-core" volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[10][12] The result is a dramatic reduction in reaction time—often from hours to mere minutes—and frequently, an improvement in product yield and purity.[3][6]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Ethoxyaniline (≥98%) | Dedicated Laboratory Microwave Reactor |

| Benzoyl Chloride (≥99%) | 10 mL Microwave Reaction Vial with Stir Bar |

| Pyridine (Anhydrous, ≥99.8%) | Syringes (1 mL, 5 mL) |

| Dichloromethane (DCM, ACS Grade) | Balance (± 0.001 g) |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Magnetic Stirrer/Hotplate |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary Evaporator |

| Deionized Water | Filtration Apparatus (Büchner funnel, filter paper) |

| Ethanol (for recrystallization) | Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄) |

| TLC Eluent (e.g., 3:1 Hexane:Ethyl Acetate) | UV Lamp (254 nm) |

| Melting Point Apparatus |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (e.g., 274 mg, 2.0 mmol) in 4 mL of dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (e.g., 177 µL, 2.2 mmol, 1.1 equivalents) via syringe. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (e.g., 245 µL, 2.1 mmol, 1.05 equivalents) dropwise to the reaction mixture at room temperature.

-

Microwave Irradiation: Securely cap the reaction vial. Place it in the cavity of the microwave reactor. Irradiate the mixture for a short duration, for instance, 3-5 minutes at a constant temperature of 100°C. Note: The optimal time and temperature may vary slightly depending on the specific microwave reactor model. It is advisable to perform a preliminary time-course study.

-

Reaction Quenching and Work-up: After irradiation, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Add 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and wash the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-Ethoxyphenyl)benzamide as a white or off-white solid.[2]

-

Characterization: Dry the purified product under vacuum. Determine the yield, measure the melting point, and confirm the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

Workflow and Data Summary

The entire process, from setup to crude product isolation, is streamlined for efficiency.

Experimental Workflow Diagram

Caption: Microwave-assisted synthesis workflow for N-(4-Ethoxyphenyl)benzamide.

Summary of Reaction Parameters

| Parameter | Value/Description | Rationale |

| Reactants | 4-Ethoxyaniline, Benzoyl Chloride | Nucleophile and electrophile for amide bond formation. |

| Base | Pyridine | Neutralizes HCl byproduct, preventing amine protonation. |

| Solvent | Dichloromethane (DCM) | Dissolves reactants and has moderate microwave absorbance. Solvent-free options can also be explored.[13][14] |

| Microwave Power | Variable (to maintain temperature) | Power is dynamically adjusted by the reactor to hold the set temperature. |

| Temperature | 100°C | Provides sufficient thermal energy to overcome the activation barrier rapidly. |

| Reaction Time | 3 - 5 minutes | Drastically reduced from hours required in conventional heating.[3][4] |

| Expected Yield | >90% (post-purification) | Microwave heating often leads to higher, cleaner yields.[15] |

| Product Form | White to off-white crystalline solid | Typical appearance of the purified benzanilide.[2] |

Safety and Troubleshooting

-

Safety Precautions: Microwave synthesis involves superheating solvents under pressure. Always use a dedicated microwave reactor with certified pressure-rated vials. Never use a domestic microwave oven.[9] Benzoyl chloride is corrosive and lachrymatory; handle it with appropriate personal protective equipment (PPE) in a fume hood.

-

Troubleshooting - Low Yield:

-

Reagent Quality: Ensure benzoyl chloride is fresh and has not hydrolyzed. 4-ethoxyaniline should be free of oxidation.

-

Vial Sealing: An improper seal can lead to the loss of volatile reagents and solvent, halting the reaction.

-

Stirring: Ensure the magnetic stir bar is spinning effectively to promote homogenous heating and mixing.

-

-

Troubleshooting - Impure Product:

-

Excess Benzoyl Chloride: If a significant amount of unreacted benzoyl chloride remains, it may hydrolyze to benzoic acid during work-up. An additional wash with NaHCO₃ can help remove it.

-

Recrystallization: Ensure the correct solvent polarity and cooling rate are used during recrystallization for optimal crystal formation and purity.

-

References

-

IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

-

ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]

-

Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Available at: [Link]

-

PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PubMed Central. Available at: [Link]

-

Arkivoc. (2024). Microwave-assisted synthesis of novel[9][11] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. Available at: [Link]

-

International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

-

YouTube. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi. YouTube. Available at: [Link]

-

Frontiers. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][11]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry. Available at: [Link]

-

Bentham Science. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. Available at: [Link]

-

MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. Available at: [Link]

-

PMC. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed Central. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. ResearchGate. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) -. Der Pharma Chemica. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

-

SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 4. chemicaljournals.com [chemicaljournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]

- 9. ijnrd.org [ijnrd.org]

- 10. mdpi.com [mdpi.com]

- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajchem-a.com [ajchem-a.com]

Application Note: High-Performance Thin Layer Chromatography (TLC) Systems for Benzamide Derivatives

Introduction & Scope

Benzamide derivatives represent a critical scaffold in medicinal chemistry, forming the structural basis for antipsychotics (e.g., Sulpiride , Amisulpride ), antiemetics (e.g., Metoclopramide ), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat ).

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) remains the most efficient tool for rapid reaction monitoring and high-throughput purity screening. However, benzamide derivatives present a specific chromatographic challenge: The "Basic Nitrogen" Tailing Effect.

This guide provides a self-validating, optimized TLC system designed to resolve benzamide derivatives with sharp band definition, eliminating the common "comet-tailing" artifacts caused by silanol interactions.

The Chemical Basis of Separation

To master the separation of benzamides, one must understand the molecular interactions occurring on the plate.

The Analyte-Stationary Phase Conflict

Most pharmaceutical benzamides possess two distinct functional regions:

-

The Benzamide Core (

): Moderately polar, capable of hydrogen bonding. -

The Basic Side Chain: Often a tertiary amine (e.g., pyrrolidine in sulpiride, diethylamine in metoclopramide).

The Problem: Standard silica gel (

The Solution: The mobile phase must contain a Basic Modifier (Ammonia or Triethylamine). This modifier serves two roles:

-

Suppression: It deprotonates the silanol groups.

-

Competition: It competitively binds to the active silanol sites, "blocking" them from the drug molecule.

Optimized Mobile Phase Systems